N-(3,5-Dimethylphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique molecular structure, which includes a fluorinated benzamide core and a sulfamoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. This can be achieved through the reaction of 3,5-dimethylphenylamine with 2-fluorobenzoyl chloride under basic conditions. The resulting intermediate is then reacted with 2-methoxybenzylsulfonyl chloride in the presence of a base to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated benzamide core allows it to form strong interactions with these targets, potentially inhibiting their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHYLPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
N-(3,5-DIMETHYLPHENYL)-N-(4-METHYL-2-PENTANYL)-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE: Contains additional trifluoromethyl groups, leading to different chemical properties
Uniqueness
N-(3,5-DIMETHYLPHENYL)-2-FLUORO-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated benzamide core and sulfamoyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H23FN2O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-10-16(2)12-18(11-15)26-23(27)20-13-19(8-9-21(20)24)31(28,29)25-14-17-6-4-5-7-22(17)30-3/h4-13,25H,14H2,1-3H3,(H,26,27) |
InChI Key |
JABKBEPFMXROOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F)C |
Origin of Product |
United States |
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